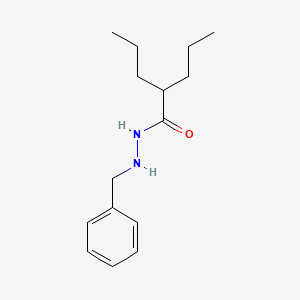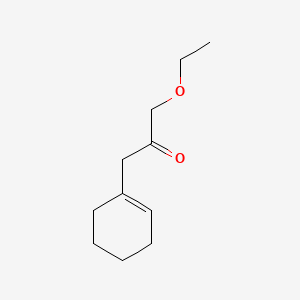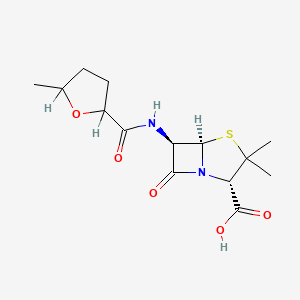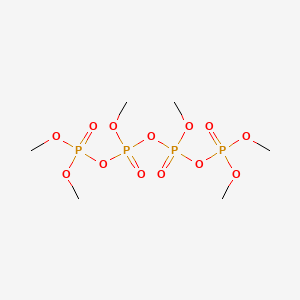
Hexamethyl tetraphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethyl tetraphosphate is an organophosphorus compound with the chemical formula [(CH₃O)₃P₂O₃]₂O. This compound is known for its high reactivity and is used in various industrial and scientific applications. It appears as a colorless liquid at room temperature and is known for its moderate solubility in water and most organic solvents.
Métodos De Preparación
Hexamethyl tetraphosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus oxychloride with trimethyl phosphate at elevated temperatures. This reaction typically occurs at around 150°C and results in the formation of this compound along with other by-products. Industrial production methods often involve the use of diethyl ether and phosphorus pentoxide, where the reaction entails the cleavage of the C-O bond of the ether .
Análisis De Reacciones Químicas
Hexamethyl tetraphosphate undergoes various chemical reactions, including:
Oxidation: It can be partially oxidized by oxidizing agents, leading to the release of toxic phosphorus oxides.
Hydrolysis: It readily hydrolyzes to form nontoxic products.
Common reagents used in these reactions include hydride reducing agents, oxidizing agents, and water. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Hexamethyl tetraphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its high reactivity.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of its toxicity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity poses significant challenges.
Industry: This compound is used in the production of insecticides and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of hexamethyl tetraphosphate involves its interaction with molecular targets and pathways. It primarily exerts its effects through the cleavage of pyrophosphate bonds, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, leading to toxic effects. The compound’s high reactivity also allows it to participate in a wide range of chemical reactions, further contributing to its diverse effects .
Comparación Con Compuestos Similares
Hexamethyl tetraphosphate can be compared with other similar organophosphorus compounds, such as:
Hexaethyl tetraphosphate: Similar in structure but with ethyl groups instead of methyl groups.
Tetraethyl pyrophosphate: Another related compound with similar applications and reactivity.
Pentaethyl triphosphate: Shares similar chemical properties and is used in similar industrial applications.
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and solubility properties. Its high reactivity and ability to participate in a wide range of chemical reactions make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
41524-09-8 |
|---|---|
Fórmula molecular |
C6H18O13P4 |
Peso molecular |
422.09 g/mol |
Nombre IUPAC |
dimethoxyphosphoryl [dimethoxyphosphoryloxy(methoxy)phosphoryl] methyl phosphate |
InChI |
InChI=1S/C6H18O13P4/c1-11-20(7,12-2)17-22(9,15-5)19-23(10,16-6)18-21(8,13-3)14-4/h1-6H3 |
Clave InChI |
JNUNSOWOBBAUKB-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OP(=O)(OC)OP(=O)(OC)OP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


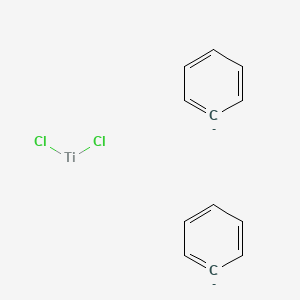
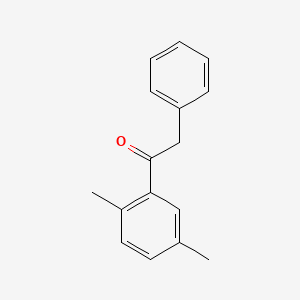
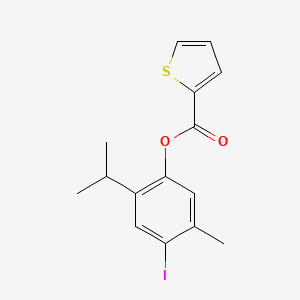
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
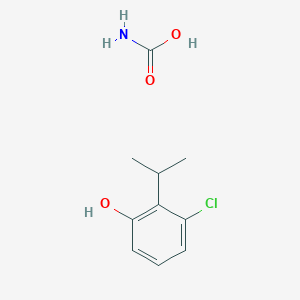
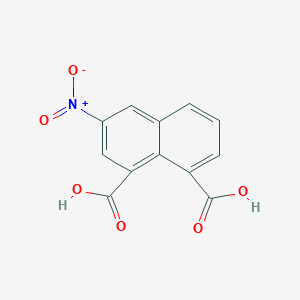
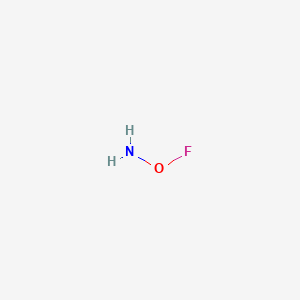
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
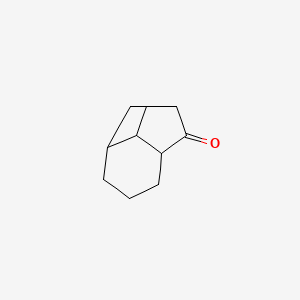
![Phenyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14667016.png)
